molecular formula C9H10O2 B1521265 2-Ethyl-4-hydroxybenzaldehyde CAS No. 532967-00-3

2-Ethyl-4-hydroxybenzaldehyde

Cat. No. B1521265
CAS RN: 532967-00-3
M. Wt: 150.17 g/mol
InChI Key: NHONMDAFARLXAU-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxybenzaldehyde is a derivative of 4-Hydroxybenzaldehyde . It is a yellow to light brown crystalline powder with a faint, sweet-woody-balsamic odor . It is used as an important intermediate for medicine, perfume, and pesticide .


Molecular Structure Analysis

The molecular weight of 2-Ethyl-4-hydroxybenzaldehyde is 150.18 . Its IUPAC name is 2-ethyl-4-hydroxybenzaldehyde and its InChI code is 1S/C9H10O2/c1-2-7-5-9(11)4-3-8(7)6-10/h3-6,11H,2H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethyl-4-hydroxybenzaldehyde were not found in the search results, it’s worth noting that 4-Hydroxybenzaldehyde, a related compound, is known to react with hydrogen peroxide in base to form hydroquinone .


Physical And Chemical Properties Analysis

2-Ethyl-4-hydroxybenzaldehyde is a powder with a melting point of 51-53°C .

Scientific Research Applications

Synthesis of Coumarin Derivatives

2-Ethyl-4-hydroxybenzaldehyde: is utilized in the synthesis of coumarin derivatives, which are significant due to their biological importance. These derivatives exhibit a range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. They are also used in the development of new pharmaceuticals .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the pharmaceutical industry. It’s involved in the synthesis of various drugs, such as hydroxyl ampicillin and trimethoprim, which are crucial in treating bacterial infections .

Liquid Crystal Production

In the field of material science, 2-Ethyl-4-hydroxybenzaldehyde is used in the production of liquid crystals. These materials are essential for displays in electronic devices due to their unique optical properties .

Perfumery and Cosmetics

The compound finds application in the fragrance industry, where it’s used as an additive in perfumes and cosmetics for its pleasant aroma, contributing to the scent profiles of various products .

Biomedical Research

It plays a role in biomedical research, particularly in the study of molecular structures that mimic natural compounds with therapeutic effects. This research can lead to the development of new treatments for various diseases .

Industrial Applications

2-Ethyl-4-hydroxybenzaldehyde: is used in industrial applications, particularly in the synthesis of polymers and other large-scale chemical processes. Its reactivity makes it a valuable component in complex chemical reactions .

Food and Beverage Industry

As a flavoring agent, this compound is used to enhance the taste and aroma of food and beverages. Its inclusion can significantly alter the sensory experience of a product .

Agricultural Chemicals

In agriculture, 2-Ethyl-4-hydroxybenzaldehyde is used in the synthesis of pesticides. Its chemical properties help in creating effective compounds that protect crops from pests and diseases .

Safety and Hazards

2-Ethyl-4-hydroxybenzaldehyde is classified as dangerous. It may cause serious eye damage, respiratory irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-Ethyl-4-hydroxybenzaldehyde were not found in the search results, it’s worth noting that related compounds like pyrano [2,3-c]pyrazole derivatives have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . This suggests potential future research directions in exploring the biological activities of 2-Ethyl-4-hydroxybenzaldehyde and its derivatives.

properties

IUPAC Name

2-ethyl-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-5-9(11)4-3-8(7)6-10/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHONMDAFARLXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665358
Record name 2-Ethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-hydroxybenzaldehyde

CAS RN

532967-00-3
Record name 2-Ethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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